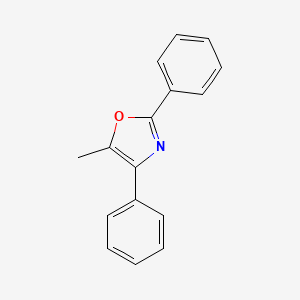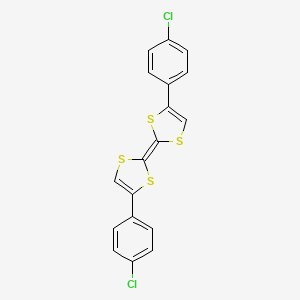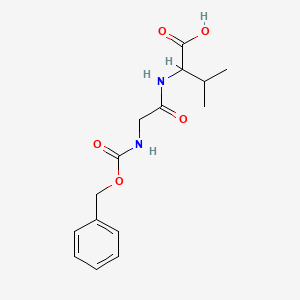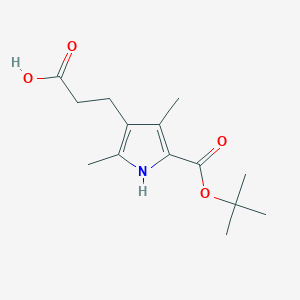
1'-Acetonaphthone picrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1’-Acetonaphthone is synthesized through the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in carbon disulfide as a solvent to favor the formation of the alpha-isomer . The resulting product can be purified by converting it to its picrate form by dissolving it in benzene or ethanol and adding excess saturated picric acid until the picrate separates .
Chemical Reactions Analysis
1’-Acetonaphthone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoic acid derivatives.
Reduction: Stereoselective reduction in aqueous media by whole cells of Geotrichum candidum has been investigated.
Substitution: The acetyl group can undergo nucleophilic substitution reactions to introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions are naphthoic acid derivatives and reduced alcohols .
Scientific Research Applications
1’-Acetonaphthone picrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1’-Acetonaphthone picrate involves its ability to undergo various chemical reactions, such as nucleophilic substitution, oxidation, and reduction, to introduce different functional groups into the molecule. These reactions enable the compound to serve as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals . The molecular targets and pathways involved in these reactions are primarily related to the functional groups introduced during the chemical transformations.
Comparison with Similar Compounds
1’-Acetonaphthone picrate can be compared with other similar compounds, such as:
2-Acetonaphthone: Another isomer of acetonaphthone, which has different physical and chemical properties.
Methyl β-naphthyl ketone: A related compound with similar applications in the production of fragrances and flavors.
The uniqueness of 1’-Acetonaphthone picrate lies in its specific chemical structure, which allows for selective reactions and the formation of specific derivatives that are valuable in various industrial and research applications .
Properties
CAS No. |
101605-92-9 |
|---|---|
Molecular Formula |
C18H13N3O8 |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
1-naphthalen-1-ylethanone;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H10O.C6H3N3O7/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-8H,1H3;1-2,10H |
InChI Key |
ZRZQFTBOEDOLET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=CC=CC=C21.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



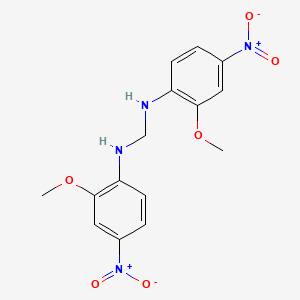
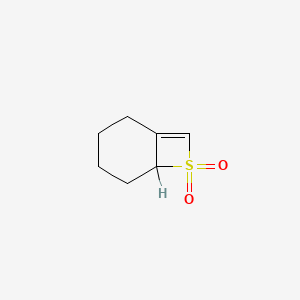
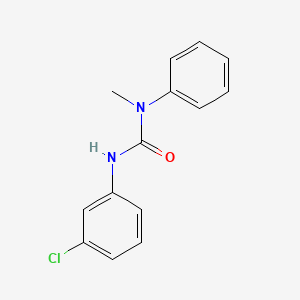

![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate](/img/structure/B11950363.png)
![3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11950366.png)
